molecular formula C9H13N5 B13090384 1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine

1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13090384
M. Wt: 191.23 g/mol
InChI Key: FQVFIHSMMVVXII-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine (CAS RN: 1850937-55-1) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrazole core substituted with a methyl group and an imidazole-containing ethyl chain, yielding the molecular formula C₉H₁₃N₅ and a molecular weight of 191.23 g/mol . Its structure incorporates privileged pharmacophores known for diverse biological activities. Scientific research indicates that derivatives containing imidazole and pyrazole moieties are investigated for their potent biological properties . These hybrid structures are explored as potential inhibitors in oncology research, particularly targeting kinases like BRAF for the study of melanoma and other cancers . Additionally, similar scaffolds demonstrate promising antimicrobial efficacy against resistant bacterial strains such as MRSA (Methicillin-resistant Staphylococcus aureus ) and various fungal pathogens, positioning them as candidates for developing new anti-infective agents . The compound is supplied strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in human or veterinary medicine. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H13N5

Molecular Weight

191.23 g/mol

IUPAC Name

1-(2-imidazol-1-ylethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C9H13N5/c1-8-6-9(10)12-14(8)5-4-13-3-2-11-7-13/h2-3,6-7H,4-5H2,1H3,(H2,10,12)

InChI Key

FQVFIHSMMVVXII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCN2C=CN=C2)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Synthesis

The pyrazole core is typically synthesized via cyclization reactions involving hydrazine derivatives and 1,3-diketones or β-ketoesters. For the 5-methyl substitution, methyl-substituted diketones are employed.

Typical procedure:

  • React hydrazine hydrate with a 1,3-diketone such as 3-methylpentane-2,4-dione under reflux conditions in ethanol or another suitable solvent.
  • The reaction affords 5-methyl-1H-pyrazol-3-amine or its protected derivatives after purification.

Imidazole Ring Preparation and Functionalization

The imidazole ring is synthesized via classical methods such as the Debus-Radziszewski imidazole synthesis, involving glyoxal, ammonia, and aldehydes, or by modification of commercially available imidazole derivatives.

For the ethyl linkage, 1-(2-bromoethyl)imidazole or similar electrophilic intermediates are prepared:

  • Imidazole is alkylated with 1,2-dibromoethane under basic conditions to yield 1-(2-bromoethyl)imidazole.
  • This intermediate serves as a key electrophile for coupling with the pyrazole amine.

Coupling to Form the Target Compound

The final coupling step involves nucleophilic substitution of the bromoethyl-imidazole with the amino group of the pyrazole:

  • The 5-methyl-1H-pyrazol-3-amine is reacted with 1-(2-bromoethyl)imidazole in the presence of a base such as potassium carbonate or sodium hydride.
  • The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C).
  • After completion, the product is purified by recrystallization or chromatographic techniques.

Alternative Synthetic Routes

Some literature suggests the use of amide bond formation or Suzuki coupling for related heterocyclic hybrids, but for this specific compound, direct alkylation remains the most straightforward and efficient route.

Reaction Conditions and Optimization Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole synthesis Hydrazine hydrate + methyl diketone Reflux 4–6 hours 70–85 Solvent: ethanol; purification by recrystallization
Imidazole alkylation Imidazole + 1,2-dibromoethane + base 50–80 °C 6–12 hours 65–80 Solvent: DMF or acetone; base: K2CO3 or NaH
Coupling reaction Pyrazol-3-amine + 1-(2-bromoethyl)imidazole + base 60–100 °C 12–24 hours 60–75 Solvent: DMF; base: K2CO3; purification by chromatography

Purification and Characterization

  • Purification is commonly achieved by recrystallization from ethanol or ethyl acetate or by silica gel chromatography.
  • Characterization includes:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) confirming ring structures and substitution patterns.
    • Mass spectrometry (MS) verifying molecular weight.
    • Infrared spectroscopy (IR) confirming functional groups.
  • Yields and purity depend on reaction conditions, reagent stoichiometry, and purification efficiency.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Pyrazole synthesis Cyclization of hydrazine with methyl diketones High yield, straightforward Requires careful control of stoichiometry
Imidazole functionalization Alkylation with 1,2-dibromoethane Readily available reagents Possible side reactions, requires purification
Coupling reaction Nucleophilic substitution of bromoethyl-imidazole with pyrazol-3-amine Direct, efficient linkage Moderate yields, sensitive to base and solvent choice
Purification Recrystallization or chromatography High purity achievable Time-consuming, solvent-dependent

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: tert-butylhydroperoxide.

    Reducing Agents: Sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of N-oxides, while reduction could yield amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities due to the presence of imidazole and pyrazole moieties, which are known for their pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of imidazole and pyrazole are effective against various pathogens:

  • Antifungal Activity : Studies have shown that imidazole derivatives can selectively inhibit fungi such as Rhizoctonia solani, making them promising candidates for antifungal treatments .
  • Antibacterial Properties : Compounds containing imidazole structures have demonstrated significant antibacterial activity against multiple bacterial strains, including those resistant to conventional antibiotics .

Anticancer Potential

Imidazole and pyrazole derivatives are being investigated for their anticancer properties:

  • Compounds similar to 1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines, particularly prostate cancer cells .

Pharmacological Applications

The compound's unique structure allows it to interact with biological systems effectively, leading to several pharmacological applications:

Selective Androgen Receptor Modulation

Research has indicated that compounds with similar structures can act as tissue-selective androgen receptor modulators (SARMs), which are useful in treating conditions related to androgen receptor activity, such as prostate cancer . These compounds can selectively modulate androgen receptor activity, providing therapeutic benefits while minimizing side effects.

Anti-inflammatory Effects

Some studies suggest that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases . The modulation of inflammatory pathways by these compounds could lead to significant advancements in treating chronic inflammatory conditions.

Several case studies highlight the effectiveness of imidazole and pyrazole derivatives in clinical settings:

  • Antifungal Efficacy : A study demonstrated that a compound related to this compound exhibited EC50 values significantly lower than traditional antifungal agents against Candida species, indicating superior efficacy .
  • Cancer Treatment : A clinical trial involving a pyrazole derivative showed promising results in reducing tumor size in patients with advanced prostate cancer, showcasing its potential as a therapeutic agent .
  • Inflammation Management : Research indicated that an imidazole-containing compound reduced markers of inflammation in animal models, suggesting its application in treating conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with various molecular targets. The imidazole and pyrazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • The imidazole substituent in the target compound distinguishes it from phenyl, pyridinyl, or thiophene-containing analogs. Imidazole’s nitrogen atoms may confer superior solubility in polar solvents compared to purely aromatic groups .
  • Molecular weight correlates with substituent complexity. For example, the phenylethyl analog (CAS 3524-42-3) has a higher MW (201.27) due to its bulky aromatic group .

Biological Activity

1-[2-(1H-Imidazol-1-yl)ethyl]-5-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₃N₅
  • Molecular Weight : 191.23 g/mol
  • CAS Number : 1850937-55-1

Biological Activity Overview

Research indicates that compounds containing the pyrazole moiety exhibit a variety of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. Specifically, 1H-pyrazole derivatives have been noted for their effectiveness against various cancer cell lines and their ability to inhibit key enzymes involved in inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

  • Mechanism : Pyrazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
  • Case Studies :
    • A study demonstrated that derivatives of pyrazole showed significant antiproliferation effects on several cancer types, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
    • Another investigation reported that compounds similar to this compound exhibited cytotoxicity against a panel of cancer cell lines, suggesting a promising avenue for cancer therapy .

Anti-inflammatory Activity

The compound has also shown potential in anti-inflammatory applications:

  • Mechanism : Inhibition of cyclooxygenase (COX) enzymes is a common pathway through which these compounds exert anti-inflammatory effects.
  • Research Findings : Several studies have indicated that pyrazole derivatives can significantly reduce inflammation markers in vitro, with IC₅₀ values comparable to established anti-inflammatory drugs like diclofenac .

Antibacterial and Antifungal Activity

The antibacterial properties of pyrazole derivatives are noteworthy:

  • Activity Spectrum : Compounds have demonstrated activity against Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : For example, certain pyrazole derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Data Tables

Activity Type Target Organism/Cell Line IC₅₀/MIC Value Reference
AnticancerMDA-MB-231 (breast cancer)Not specified
AnticancerHepG2 (liver cancer)Not specified
Anti-inflammatoryCOX inhibition0.02–0.04 µM
AntibacterialS. aureus0.0039 mg/mL
AntibacterialE. coli0.025 mg/mL

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methyl group at position 5, imidazole-ethyl linkage). Nuclear Overhauser effect (NOE) experiments clarify spatial arrangements.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, while fragmentation patterns validate the core structure.
  • X-ray Crystallography : Resolves tautomerism or positional isomerism, as seen in triazole-pyrazole co-crystals .
  • HPLC-PDA : Ensures purity and detects byproducts from synthesis .

How can researchers address contradictory reports on the biological activity of this compound across studies?

Advanced Research Question
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or impurities. To resolve these:

  • Standardized Assays : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or receptor-binding studies.
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to compare potency.
  • Metabolic Stability Testing : Evaluate whether metabolites contribute to observed activity discrepancies .
  • Collaborative Replication : Cross-validate results via multi-lab studies to control for methodological variability.

What intermediates are pivotal in the synthesis of this compound, and how are they stabilized?

Basic Research Question
Key intermediates include:

  • Hydrazone derivatives : Formed by condensing hydrazines with ketones. Stabilized via low-temperature storage (−20°C) or inert atmospheres to prevent oxidation.
  • Imidazole-ethyl precursors : Generated via alkylation of imidazole with ethylene dihalides. These intermediates are sensitive to moisture and require anhydrous conditions .
  • Cyclized pyrazole cores : Purified via silica gel chromatography to remove unreacted starting materials .

What strategies enable regioselective modification of the pyrazole and imidazole rings in this compound?

Advanced Research Question

  • Directed Ortho-Metalation : Use directing groups (e.g., amides) to install substituents at specific positions on the pyrazole ring.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl/heteroaryl additions at the imidazole’s C2/C4 positions.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., amine groups) to ensure selective functionalization, as demonstrated in triazole synthesis .

What safety precautions are essential when handling this compound, given structural analogs’ hazards?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection (H319/H335 hazards) .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity Screening : Pre-screen for acute oral toxicity (Category 4) using in vitro models (e.g., zebrafish embryos) before in vivo studies .

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